L-Lysine hydrochloride

Catalog No.
S534201
CAS No.
657-27-2
M.F
C6H14N2O2.ClH
C6H15ClN2O2
M. Wt
182.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lysine hydrochloride

CAS Number

657-27-2

Product Name

L-Lysine hydrochloride

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrochloride

Molecular Formula

C6H14N2O2.ClH
C6H15ClN2O2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1

InChI Key

BVHLGVCQOALMSV-JEDNCBNOSA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl

Solubility

Soluble in DMSO

Synonyms

Acetate, Lysine, Enisyl, L Lysine, L-Lysine, Lysine, Lysine Acetate, Lysine Hydrochloride

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl

Description

The exact mass of the compound L-Lysine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Detoxifying agents for antineoplastic treatment -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Nutritional Research

    As an essential amino acid, L-lysine is a building block of protein and is required for many bodily functions. Researchers investigate how L-lysine hydrochloride supplementation affects growth, development, and metabolism in various species [Source: National Institutes of Health (.gov) on Lysine ""].

  • Agricultural Research

    L-lysine hydrochloride is an additive in animal feed. Research is conducted to determine the optimal levels of L-lysine hydrochloride for different animals to promote growth, improve feed efficiency, and enhance meat quality Source: Safety and efficacy of l-lysine monohydrochloride and concentrated liquid l-lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species [PMC free article: )].

  • Biomedical Research

    Some scientific research explores the potential effects of L-lysine hydrochloride on human health. This research is in its preliminary stages, and more investigation is needed to confirm any benefits Source: Medicinal Uses of L-Lysine: Past and Future [ResearchGate publication on benefits of L-Lysine: ].

L-Lysine hydrochloride has the chemical formula C₆H₁₅ClN₂O₂ and is classified as an α-amino acid. It contains an α-amino group, an α-carboxylic acid group, and a side chain that includes an ε-amino group, which is crucial for its biological activity. As an essential amino acid, humans cannot synthesize L-lysine; it must be obtained through dietary sources such as meat, dairy products, and legumes .

L-Lysine is vital for growth and tissue repair. It plays a role in the production of hormones, enzymes, and antibodies. Additionally, it is involved in calcium absorption and the formation of collagen, which is essential for healthy skin and connective tissues . L-Lysine also has antiviral properties, particularly against herpes simplex virus types 1 and 2, by inhibiting viral replication .

L-Lysine can be synthesized through various methods:

  • Fermentation: Microbial fermentation using strains such as Corynebacterium glutamicum is a common industrial method for producing L-lysine. This involves the fermentation of carbohydrates to yield L-lysine .
  • Chemical Synthesis: Chemical methods include the reductive amination of α-ketoadipate or the hydrolysis of certain precursors under controlled conditions .

L-Lysine hydrochloride is widely used in several fields:

  • Nutritional Supplements: It is commonly included in dietary supplements to support muscle health and recovery.
  • Animal Feed: L-Lysine is added to animal feed to enhance growth rates and improve feed efficiency in livestock .
  • Pharmaceuticals: It is utilized in formulations for treating conditions related to lysine deficiency or viral infections .

Several compounds share similarities with L-lysine hydrochloride, particularly other amino acids. Here are some comparisons:

CompoundChemical FormulaUnique Features
ArginineC₆H₁₄N₄O₂Involved in nitric oxide synthesis; basic amino acid
HistidineC₆H₉N₃O₂Important for hemoglobin function; has an imidazole side chain
OrnithineC₅H₁₃N₂O₂Intermediate in urea cycle; not essential
MethionineC₅H₁₁N₁O₂SContains sulfur; important for methylation reactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

182.0822054 g/mol

Monoisotopic Mass

182.0822054 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNJ23Q2COM

Related CAS

26124-78-7
28826-16-6
56-87-1 (Parent)

Other CAS

10098-89-2
657-27-2

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Reducing; Skin conditioning; Antioxidant

General Manufacturing Information

L-Lysine, hydrochloride (1:1): ACTIVE
L-Lysine, hydrochloride (1:?): INACTIVE

Dates

Modify: 2023-08-15
1: Nunes V, Niinikoski H. Lysinuric Protein Intolerance. 2006 Dec 21 [updated 2018 Apr 12]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1361/ PubMed PMID: 20301535.
2: Greiner L, Srichana P, Usry JL, Neill C, Allee GL, Connor J, Touchette KJ, Knight CD. The use of feed-grade amino acids in lactating sow diets. J Anim Sci Biotechnol. 2018 Jan 12;9:3. doi: 10.1186/s40104-017-0223-z. eCollection 2018. PubMed PMID: 29344352; PubMed Central PMCID: PMC5765693.
3: Waghorn PA, Oliveira BL, Jones CM, Tager AM, Caravan P. High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 1;1064:7-13. doi: 10.1016/j.jchromb.2017.08.032. Epub 2017 Aug 26. PubMed PMID: 28886479; PubMed Central PMCID: PMC5662445.
4: Anaya-Reza O, Lopez-Arenas T. Comprehensive assessment of the L-lysine production process from fermentation of sugarcane molasses. Bioprocess Biosyst Eng. 2017 Jul;40(7):1033-1048. doi: 10.1007/s00449-017-1766-2. Epub 2017 Apr 13. PubMed PMID: 28409400.
5: Zhang C, Pan D, Li J, Hu J, Bains A, Guys N, Zhu H, Li X, Luo K, Gong Q, Gu Z. Enzyme-responsive peptide dendrimer-gemcitabine conjugate as a controlled-release drug delivery vehicle with enhanced antitumor efficacy. Acta Biomater. 2017 Jun;55:153-162. doi: 10.1016/j.actbio.2017.02.047. Epub 2017 Mar 2. PubMed PMID: 28259838.
6: Tayade AB, Dhar P, Kumar J, Sharma M, Chaurasia OP, Srivastava RB. Trans-Himalayan Rhodiola imbricata Edgew. root: a novel source of dietary amino acids, fatty acids and minerals. J Food Sci Technol. 2017 Feb;54(2):359-367. doi: 10.1007/s13197-016-2469-4. Epub 2017 Jan 30. PubMed PMID: 28242935; PubMed Central PMCID: PMC5306029.
7: Vivijs B, Aertsen A, Michiels CW. Identification of Genes Required for Growth of Escherichia coli MG1655 at Moderately Low pH. Front Microbiol. 2016 Oct 25;7:1672. eCollection 2016. PubMed PMID: 27826291; PubMed Central PMCID: PMC5078493.
8: Hochheim J, Kranz A, Krumbach K, Sokolowsky S, Eggeling L, Noack S, Bocola M, Bott M, Marienhagen J. Mutations in MurE, the essential UDP-N-acetylmuramoylalanyl-D-glutamate 2,6-diaminopimelate ligase of Corynebacterium glutamicum: effect on L-lysine formation and analysis of systemic consequences. Biotechnol Lett. 2017 Feb;39(2):283-288. doi: 10.1007/s10529-016-2243-8. Epub 2016 Oct 25. PubMed PMID: 27783176.
9: Hwang HJ, Dornbos P, LaPres JJ. Data on AHR-dependent changes in the mitochondrial proteome in response to ,3,7,8-tetrachlorodibenzo-p-dioxin. Data Brief. 2016 May 20;8:191-5. doi: 10.1016/j.dib.2016.05.023. eCollection 2016 Sep. PubMed PMID: 27331086; PubMed Central PMCID: PMC4898910.
10: Cremades A, Del Rio-Garcia J, Lambertos A, López-Garcia C, Peñafiel R. Tissue-specific regulation of potassium homeostasis by high doses of cationic amino acids. Springerplus. 2016 May 13;5:616. doi: 10.1186/s40064-016-2224-3. eCollection 2016. PubMed PMID: 27330882; PubMed Central PMCID: PMC4870509.
11: Colina JJ, Miller PS, Lewis AJ, Fischer RL, Diedrichsen RM. Body composition, tissue deposition, and lysine utilization for protein deposition of barrows and gilts fed crystalline or protein-bound lysine. J Anim Sci. 2016 May;94(5):1972-81. doi: 10.2527/jas.2015-0190. PubMed PMID: 27285695.
12: McClelland LJ, Bowler BE. Lower Protein Stability Does Not Necessarily Increase Local Dynamics. Biochemistry. 2016 May 17;55(19):2681-93. doi: 10.1021/acs.biochem.5b01060. Epub 2016 May 4. PubMed PMID: 27104373.
13: Takaoka A, Babar N, Hogan J, Kim M, Price MO, Price FW Jr, Trokel SL, Paik DC. An Evaluation of Lysyl Oxidase-Derived Cross-Linking in Keratoconus by Liquid Chromatography/Mass Spectrometry. Invest Ophthalmol Vis Sci. 2016 Jan 1;57(1):126-36. doi: 10.1167/iovs.15-18105. PubMed PMID: 26780316; PubMed Central PMCID: PMC4727527.
14: Kugimiya A, Konishi H, Fukada R. Flow Analysis of Amino Acids by Using a Newly Developed Aminoacyl-tRNA Synthetase-Immobilized, Small Reactor Column-Based Assay. Appl Biochem Biotechnol. 2016 Mar;178(5):924-31. doi: 10.1007/s12010-015-1918-2. Epub 2015 Nov 10. PubMed PMID: 26554858.
15: Dee S, Neill C, Clement T, Singrey A, Christopher-Hennings J, Nelson E. An evaluation of porcine epidemic diarrhea virus survival in individual feed ingredients in the presence or absence of a liquid antimicrobial. Porcine Health Manag. 2015 Jul 9;1:9. doi: 10.1186/s40813-015-0003-0. eCollection 2015. PubMed PMID: 28405416; PubMed Central PMCID: PMC5382523.
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17: Mehri M, Bagherzadeh Kasmani F, Asghari-Moghadam M. Estimation of lysine requirements of growing Japanese quail during the fourth and fifth weeks of age. Poult Sci. 2015 Aug;94(8):1923-7. doi: 10.3382/ps/pev153. Epub 2015 Jun 11. PubMed PMID: 26069252.
18: Yang Y, Wu Z, Jia S, Dahanayaka S, Feng S, Meininger CJ, McNeal CJ, Wu G. Safety of long-term dietary supplementation with L-arginine in rats. Amino Acids. 2015 Sep;47(9):1909-20. doi: 10.1007/s00726-015-1992-3. Epub 2015 May 7. PubMed PMID: 25948162.
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